Cas no 876717-71-4 (N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine)

N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine 化学的及び物理的性質
名前と識別子
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- N*1*-(3-methoxy-benzyl)-n*1*-methyl-ethane-1,2-diamine
- N1-(3-Methoxybenzyl)-N1-methylethane-1,2-diamine
- HMS1704O18
- AM101449
- N-(3-Methoxybenzyl)-N-methyl-1,2-ethanediamine
- N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine
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- インチ: 1S/C11H18N2O/c1-13(7-6-12)9-10-4-3-5-11(8-10)14-2/h3-5,8H,6-7,9,12H2,1-2H3
- InChIKey: LBDYCFOIJJYHTN-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=CC(=C1)CN(C)CCN
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 152
- XLogP3: 0.9
- トポロジー分子極性表面積: 38.5
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 086178-500mg |
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine |
876717-71-4 | 500mg |
£488.00 | 2022-03-01 |
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine 関連文献
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamineに関する追加情報
Professional Introduction to N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine (CAS No. 876717-71-4)
N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine is a significant compound in the realm of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered attention for its potential applications in drug development. With the CAS number 876717-71-4, this compound has been studied extensively for its pharmacological properties and synthetic utility. The presence of both a methoxy-benzyl group and a methyl-substituted ethane-1,2-diamine moiety imparts distinctive chemical characteristics that make it a valuable intermediate in the synthesis of more complex molecules.
The molecular architecture of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine is characterized by its bifunctional nature, which allows for versatile chemical modifications. This feature is particularly advantageous in the context of medicinal chemistry, where the ability to introduce diverse functional groups is crucial for optimizing drug-like properties such as solubility, bioavailability, and target specificity. Recent studies have highlighted the compound's role as a precursor in the synthesis of novel bioactive molecules, particularly those targeting neurological and inflammatory pathways.
One of the most compelling aspects of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine is its pharmacological potential. Research has demonstrated that derivatives of this compound exhibit promising activities in preclinical models, suggesting their utility in treating conditions such as pain and neurodegenerative disorders. The 3-Methoxy-benzyl group, in particular, has been shown to enhance metabolic stability and improve blood-brain barrier penetration, making it an attractive scaffold for central nervous system (CNS) drug discovery. Furthermore, the N*1*-methyl-ethane-1,2-diamine moiety contributes to the compound's basicity, which can be leveraged to modulate receptor interactions and improve binding affinity.
In the context of modern drug development, the synthesis of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine represents a significant advancement in synthetic methodology. The compound's accessibility through multi-step organic transformations has opened new avenues for exploring its derivatives. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to streamline its preparation, ensuring high yields and purity. These synthetic strategies are not only efficient but also scalable, making them suitable for industrial applications in pharmaceutical manufacturing.
The biological activity of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine has been further investigated through computational modeling and experimental validation. Molecular docking studies have revealed that this compound can interact with various biological targets, including enzymes and receptors involved in signal transduction pathways. Notably, its ability to modulate the activity of kinases and phosphodiesterases has been implicated in its potential therapeutic effects. These findings have spurred interest among researchers looking to develop next-generation therapeutics with improved efficacy and reduced side effects.
Recent advancements in chemical biology have also highlighted the role of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine as a tool compound for studying protein-protein interactions. Its unique structural features allow it to serve as a scaffold for designing probes that can selectively target specific biological processes. This has significant implications for drug discovery pipelines, as it enables the identification of novel therapeutic candidates through high-throughput screening assays. Additionally, the compound's compatibility with various labeling techniques makes it useful for biochemical assays aimed at elucidating mechanistic pathways.
The synthetic versatility of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine extends beyond its immediate pharmacological applications. It serves as a building block for more complex molecules with tailored properties. For instance, its incorporation into heterocyclic frameworks has led to the discovery of new classes of compounds with enhanced pharmacokinetic profiles. These derivatives have shown promise in clinical trials for conditions such as cancer and autoimmune diseases, underscoring the importance of innovative molecular design.
As research continues to evolve, the applications of N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine are expected to expand further. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery workflows has accelerated the identification of novel derivatives with optimized properties. These computational tools have enabled researchers to predict the biological activity of candidate compounds with greater accuracy, thereby reducing the time and cost associated with traditional screening methods.
In conclusion, N*1*-(3-Methoxy-benzyl)-N*1*-methyl-ethane-1,2-diamine (CAS No. 876717-71-4) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique molecular structure and diverse functional groups make it a valuable intermediate in drug development. Recent studies have underscored its importance in synthesizing bioactive molecules targeting various diseases, while also highlighting its utility as a tool compound for biochemical research. As advancements in synthetic methodologies and computational tools continue to emerge,the role of this compound is expected to grow even further,contributing to the next wave of innovations in medicine.
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